2-Methylamino-propionic acid methyl ester hydrochloride
Description
2-Methylamino-propionic acid methyl ester hydrochloride is an organic compound characterized by a propionic acid backbone esterified with a methyl group and a methylamino substituent (-NHCH₃) on the second carbon, forming a hydrochloride salt. Its structure is CH₃NH-CH₂-COOCH₃·HCl, with a molecular formula of C₅H₁₂ClNO₂ and a molecular weight of 153.5 g/mol. This compound is typically synthesized via esterification of 2-methylamino-propionic acid followed by hydrochloric acid treatment to form the salt.
Properties
IUPAC Name |
methyl 2-(methylamino)propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-4(6-2)5(7)8-3;/h4,6H,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMQHMBRKIJBGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114079-50-4 | |
| Record name | methyl 2-(methylamino)propanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylamino-propionic acid methyl ester hydrochloride typically involves the esterification of 2-Methylamino-propionic acid with methanol in the presence of hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further improve the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methylamino-propionic acid methyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: Nucleophilic substitution reactions can replace the methyl ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) and amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-Methylamino-propionic acid.
Reduction: Formation of 2-Methylamino-propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methylamino-propionic acid methyl ester hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of amino acid metabolism and protein synthesis.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-Methylamino-propionic acid methyl ester hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various metabolites. These metabolites can then participate in biochemical pathways, influencing cellular functions and physiological processes .
Comparison with Similar Compounds
Structural and Functional Differences
The following table compares 2-methylamino-propionic acid methyl ester hydrochloride with analogous methyl ester hydrochlorides, highlighting key structural variations and applications:
Key Research Findings
Substituent Effects on Reactivity: The presence of chlorine (e.g., in Methyl 2-amino-3-chloropropanoate hydrochloride) enhances electrophilicity, making it reactive in nucleophilic substitution reactions . Bulky groups like phenyl (e.g., Methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride) introduce steric hindrance, influencing chiral selectivity in asymmetric synthesis .
Applications in Pharmaceuticals: D-Phenylglycine methyl ester hydrochloride is critical in synthesizing β-lactam antibiotics, demonstrating the importance of ester hydrochlorides as chiral intermediates . Trifluoroethyl-substituted analogs (e.g., 2-[Methyl(2,2,2-trifluoroethyl)amino]propanoic acid hydrochloride) are explored for their metabolic stability in drug design .
Synthetic Versatility: Methyl 2-(propylamino)acetate hydrochloride’s flexible alkyl chain enables its use in peptide mimetics and ligand development .
Biological Activity
2-Methylamino-propionic acid methyl ester hydrochloride, also known as BMAA (beta-methylamino-L-alanine), is a compound that has garnered significant attention due to its neurotoxic properties and potential implications in various neurological diseases. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacokinetics, and related case studies.
Chemical Structure and Properties
This compound is characterized by its amino acid structure, which includes a methyl group attached to the amino group. This structural modification influences its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₄H₈ClN₃O₂ |
| Molecular Weight | 151.57 g/mol |
| Solubility | Soluble in water |
| CAS Number | 114079-50-4 |
The biological activity of this compound is primarily linked to its action as a neurotoxin. It is believed to exert excitotoxic effects by mimicking the neurotransmitter glutamate, leading to overstimulation of motor neurons. The compound has been shown to increase reactive oxygen species (ROS) production, contributing to neuronal damage and cell death .
Key Mechanisms:
- Excitotoxicity : Mimics glutamate, binding to glutamate receptors.
- Oxidative Stress : Induces ROS generation, causing cellular damage.
- Neurodegeneration : Associated with conditions like amyotrophic lateral sclerosis (ALS) and Alzheimer's disease due to its neurotoxic effects .
Pharmacokinetics
Studies on the pharmacokinetics of BMAA indicate that it has a rapid distribution phase followed by slower elimination. In animal models, after intravenous administration, the compound was cleared from plasma within approximately one day, with brain concentrations peaking around eight hours post-injection .
Absorption and Distribution:
- Volume of Distribution (Vd) : Approximately 16 liters/kg.
- Half-Life : Approximately 24 hours.
- Brain Uptake : Limited by blood-brain barrier permeability .
Case Studies and Research Findings
-
Neurodegenerative Disease Association :
- A study highlighted the presence of BMAA in brain tissues of patients with ALS and Parkinson's disease in Guam, suggesting a potential link between dietary exposure to cycads (which contain BMAA) and these diseases .
- Another study utilized advanced chromatography techniques to detect BMAA in human brain extracts, revealing its presence in patients with neurodegenerative diseases but not in controls .
-
Toxicity Studies :
- Research involving rodent models demonstrated that high doses of BMAA could lead to significant neurotoxicity, with symptoms resembling those seen in human neurological disorders .
- Long-term exposure studies indicated that chronic administration could result in sustained elevations of BMAA levels in brain tissue, raising concerns about cumulative toxicity over time .
Summary Table of Biological Activity
| Biological Activity | Description |
|---|---|
| Neurotoxicity | Induces excitotoxicity via glutamate receptors |
| Oxidative Stress | Increases ROS production |
| Association with Diseases | Linked to ALS and Alzheimer's disease |
Q & A
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected GC/MS peaks or NMR splitting patterns)?
- Methodological Answer : Contradictions may arise from residual solvents, stereoisomers, or degradation. For example, GC/MS may detect methyl ester byproducts if methanol is not fully removed during synthesis . Use high-resolution MS (HRMS) to differentiate isotopic patterns. For NMR, employ 2D techniques (COSY, HSQC) to assign overlapping proton signals, particularly near the methylamino group .
Q. What strategies are effective for developing validated analytical methods for this compound in complex matrices (e.g., biological samples)?
- Methodological Answer :
- Sample Preparation : Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C8/SCX) to isolate the compound from proteins or lipids .
- LC-MS/MS : Use a reverse-phase column (e.g., Zorbax Eclipse Plus C18) with a mobile phase of 0.1% formic acid in water/acetonitrile. Optimize MRM transitions (e.g., m/z 153 → 136 for quantification) .
- Validation : Follow ICH guidelines for linearity (1–100 µg/mL), precision (RSD <5%), and recovery (>90%) .
Q. How can computational modeling predict degradation pathways under varying pH and temperature conditions?
- Methodological Answer : Employ density functional theory (DFT) to model hydrolysis kinetics of the ester bond. Tools like ACD/Percepta or SPARC calculate pKa values and simulate pH-dependent degradation. Compare results with accelerated stability studies (40°C/75% RH for 6 months) to validate predictions .
Q. What bioactivity screening approaches are suitable for identifying potential pharmacological applications?
- Methodological Answer :
- In vitro assays : Test AMPK activation (via Western blot for phosphorylated AMPKα) given structural similarity to AMPK-activating esters .
- Cell permeability : Use Caco-2 cell monolayers with LC-MS quantification to assess absorption potential .
- Target engagement : Apply SPR (surface plasmon resonance) to measure binding affinity to receptors like GABA transporters .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
